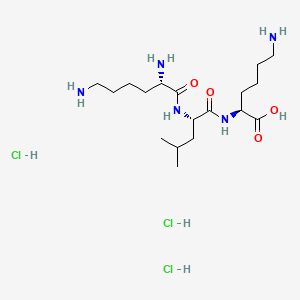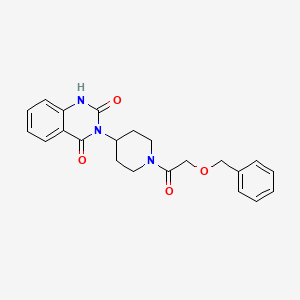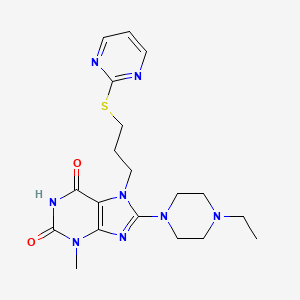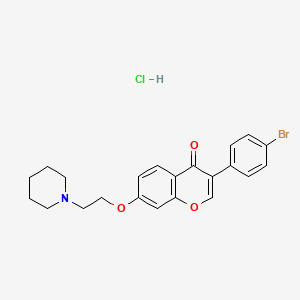
H-Lys-Leu-Lys-OH.3HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Leu-Lys-OH.3HCl is a tripeptide compound consisting of lysine, leucine, and lysine residues, with three hydrochloride molecules. Tripeptides like this one are of significant interest in biochemical research due to their potential biological activities and applications in various fields, including medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Leu-Lys-OH.3HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (leucine and lysine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys-Leu-Lys-OH.3HCl can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) are employed for peptide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while substitution reactions can produce various peptide derivatives .
Aplicaciones Científicas De Investigación
H-Lys-Leu-Lys-OH.3HCl has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials, such as hydrogels for tissue engineering and drug delivery
Mecanismo De Acción
The mechanism of action of H-Lys-Leu-Lys-OH.3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The leucine residue contributes to the hydrophobic interactions, stabilizing the peptide’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with two lysine residues and one glycine residue, known for its low toxicity and potential biological activity.
Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys): Peptides with lysine residues, used in gelation studies and material science.
Peptides with 6-Aminohexanoic Acid: Similar tripeptides with lysine and other amino acids, evaluated for their inhibitory effects on enzymes.
Uniqueness
H-Lys-Leu-Lys-OH.3HCl is unique due to its specific sequence of lysine, leucine, and lysine residues, which confer distinct biochemical properties. The presence of three hydrochloride molecules enhances its solubility and stability, making it suitable for various research applications .
Propiedades
Fórmula molecular |
C18H40Cl3N5O4 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;trihydrochloride |
InChI |
InChI=1S/C18H37N5O4.3ClH/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20;;;/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27);3*1H/t13-,14-,15-;;;/m0.../s1 |
Clave InChI |
PFCHQCBCSAEUPM-FRGVXDKBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14099771.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099772.png)



![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14099779.png)
![5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099785.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099788.png)
![7-Bromo-1-(4-bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099799.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14099807.png)
![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099810.png)

![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14099836.png)

